methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfonyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as chloroform and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: This compound shares the piperazine moiety and has similar pharmacological properties.
Triazole-Pyrimidine Hybrids: These compounds also feature a pyrazole ring and have been studied for their neuroprotective and anti-inflammatory properties.
Pyridazinones: These compounds contain a similar piperazine moiety and have been investigated as acetylcholinesterase inhibitors.
Uniqueness
Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-15(17(22)26-3)16(19-18-12)27(23,24)21-10-8-20(9-11-21)13-4-6-14(25-2)7-5-13/h4-7H,8-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPCWWFSKAACBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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